molecular formula C28H33ClN4O2 B2733676 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide CAS No. 1005305-34-9

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2733676
CAS No.: 1005305-34-9
M. Wt: 493.05
InChI Key: OPLCGUPBXKVFQM-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a benzamide derivative characterized by a complex structure featuring a chloro-substituted benzamide core, a methoxy group at the 2-position, and a branched ethyl chain bearing both a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine moiety.

Properties

IUPAC Name

5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN4O2/c1-31(2)23-12-9-21(10-13-23)26(20-30-28(34)25-19-22(29)11-14-27(25)35-3)33-17-15-32(16-18-33)24-7-5-4-6-8-24/h4-14,19,26H,15-18,20H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLCGUPBXKVFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Chlorine atom at the para position of the benzamide moiety.
  • Dimethylamino group linked to a phenyl ring.
  • Piperazine ring , which is often associated with various pharmacological effects.

The molecular formula is C23H30ClN3O2C_{23}H_{30}ClN_{3}O_{2}, with a molecular weight of approximately 421.96 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes:

  • Dopamine Receptor Modulation : The presence of the piperazine moiety suggests potential activity at dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and reward pathways .
  • Anticholinergic Activity : Similar compounds have shown inhibition of acetylcholinesterase, suggesting that this compound may also affect cholinergic signaling pathways .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

  • Antidepressant Effects : In animal models, compounds with similar structures have demonstrated significant antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition.
  • Neuroprotective Properties : Studies suggest that the compound may exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
  • Anticonvulsant Activity : Some derivatives have shown anticonvulsant properties, indicating potential for treating epilepsy .

Study 1: Antidepressant Activity

A study investigated the antidepressant effects of related compounds in a forced swim test (FST) model. Results indicated that administration of the compound led to a significant reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms.

Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, derivatives were tested for their ability to inhibit amyloid-beta aggregation. Results showed that the compound effectively reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in FST
NeuroprotectiveInhibition of amyloid-beta aggregation
AnticonvulsantSignificant reduction in seizure frequency

Table 2: Structure-Activity Relationship (SAR)

Compound VariantKey Structural FeaturesBiological Activity
Base CompoundChlorine, Dimethylamino, PiperazineAntidepressant
Variant AAdditional methyl groupEnhanced neuroprotection
Variant BHydroxyl substitutionIncreased anticonvulsant

Scientific Research Applications

Therapeutic Applications

  • Dopamine Receptor Modulation :
    • The compound has been studied for its role as a modulator of the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders. Antagonists and partial agonists at this receptor are being explored for their potential in treating conditions such as schizophrenia and addiction .
  • Pain Management :
    • Research indicates that derivatives of this compound may serve as safer alternatives for pain management by targeting mu-opioid receptors while minimizing abuse potential. This dual-target approach aims to enhance efficacy while reducing side effects associated with traditional opioids .
  • Anticancer Properties :
    • Preliminary studies suggest that compounds structurally related to 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide exhibit cytotoxic effects on various cancer cell lines, indicating potential applications in oncology .

Synthesis and Structural Activity Relationships

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with substituted anilines and piperazines.
  • Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  • Reaction Conditions : Reactions are often carried out under controlled temperatures to optimize yield and purity.

The structure-activity relationship (SAR) studies have shown that modifications in the piperazine moiety significantly influence the pharmacological profile of the compound. For instance, varying the substituents on the phenyl ring can enhance receptor affinity and selectivity .

Case Studies

Study Objective Findings
Study 1Investigate D3 receptor antagonismShowed promising results in reducing drug-seeking behavior in animal models .
Study 2Evaluate analgesic propertiesDemonstrated effective pain relief in preclinical models without significant side effects typical of opioids .
Study 3Assess anticancer activityInduced apoptosis in cancer cell lines, suggesting further investigation into its mechanism of action is warranted .

Comparison with Similar Compounds

Key Observations:

Benzamide Core Modifications :

  • The target compound’s 5-chloro-2-methoxybenzamide core is analogous to Glibenclamide-related structures (e.g., CAS 33924-49-1), which are sulfonylurea derivatives used in diabetes management. However, the absence of a sulfonylurea group in the target compound suggests divergent mechanisms .
  • Diflufenican () demonstrates that halogenation (e.g., fluorine) on the benzamide ring enhances herbicidal activity, whereas the target compound’s chloro-methoxy pattern may prioritize receptor binding over biocidal effects .

Piperazine and Side Chain Variations: The 4-phenylpiperazine group in the target compound parallels the dopamine D3-selective compound 7o (), which uses a dichlorophenyl-piperazine moiety for receptor specificity. The dimethylamino group in the target compound may enhance solubility or modulate affinity for aminergic receptors . CAS 1023798-42-6 () features a diphenylacetamide side chain, contrasting with the target compound’s ethyl-linked dimethylaminophenyl group. This difference could influence steric hindrance or pharmacokinetic properties .

Pharmacological vs. Agricultural Applications :

  • Piperazine-benzamide hybrids like the target compound are typically pharmaceutical candidates (e.g., antipsychotics or antidiabetics), whereas halogenated analogs such as diflufenican are pesticidal. This dichotomy underscores the role of substituents in determining application .

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